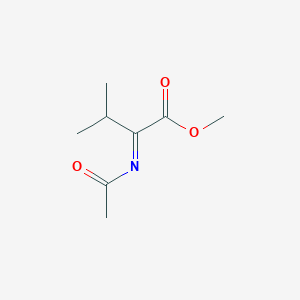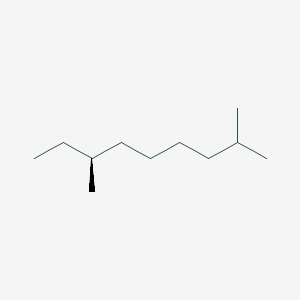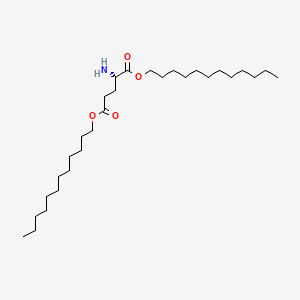
L-Glutamic acid, didodecyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Glutamic acid, didodecyl ester is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, didodecyl ester typically involves the esterification of L-glutamic acid with didodecyl alcohol. One common method involves the use of chlorotrimethylsilane (TMSCl) as an acid catalyst precursor. The reaction is carried out by adding TMSCl to a suspension of L-glutamic acid in didodecyl alcohol, followed by stirring at elevated temperatures (e.g., 50°C) until the esterification is complete . The resulting ester can be purified through standard techniques such as evaporation and chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the esterification process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
L-Glutamic acid, didodecyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester into different reduced forms.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
L-Glutamic acid, didodecyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and materials.
Industry: The ester is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of L-Glutamic acid, didodecyl ester involves its interaction with various molecular targets and pathways. As an esterified derivative of L-glutamic acid, it can participate in biochemical processes such as protein modification and signaling. The ester groups may enhance the compound’s ability to interact with lipid membranes and other hydrophobic environments, facilitating its incorporation into biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Glutamic acid diethyl ester: Another esterified derivative of L-glutamic acid, used in similar applications.
L-Glutamic acid dimethyl ester: A smaller esterified derivative with different solubility and reactivity properties.
L-Glutamic acid di-tert-butyl ester: Used in peptide synthesis and as a protective group in organic synthesis.
Uniqueness
L-Glutamic acid, didodecyl ester is unique due to its long-chain didodecyl groups, which impart distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers. Its ability to interact with lipid membranes also distinguishes it from shorter-chain ester derivatives.
Eigenschaften
CAS-Nummer |
62765-52-0 |
|---|---|
Molekularformel |
C29H57NO4 |
Molekulargewicht |
483.8 g/mol |
IUPAC-Name |
didodecyl (2S)-2-aminopentanedioate |
InChI |
InChI=1S/C29H57NO4/c1-3-5-7-9-11-13-15-17-19-21-25-33-28(31)24-23-27(30)29(32)34-26-22-20-18-16-14-12-10-8-6-4-2/h27H,3-26,30H2,1-2H3/t27-/m0/s1 |
InChI-Schlüssel |
DMTALGRGUIQVPJ-MHZLTWQESA-N |
Isomerische SMILES |
CCCCCCCCCCCCOC(=O)CC[C@@H](C(=O)OCCCCCCCCCCCC)N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCCCCCC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile](/img/structure/B14513978.png)
![1-{[(Prop-2-en-1-yl)oxy]methyl}cyclopent-1-ene](/img/structure/B14513979.png)
![Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-](/img/structure/B14513985.png)
![3,5-Bis[2-(dodecylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14513994.png)
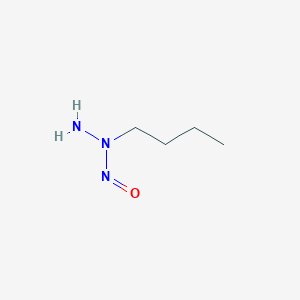
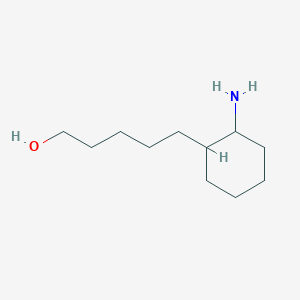
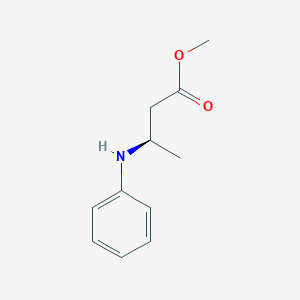


![1,1'-[3-(4-Bromophenyl)cycloprop-2-ene-1,2-diyl]dibenzene](/img/structure/B14514012.png)
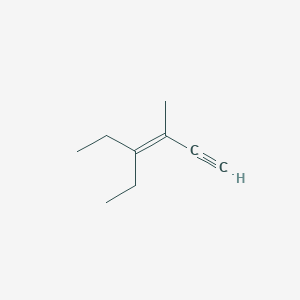
![3,3,9-Trimethyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole](/img/structure/B14514027.png)
